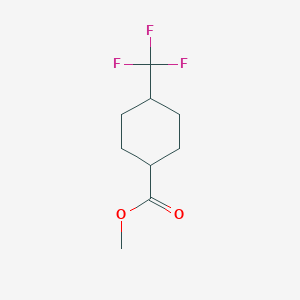

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester

Vue d'ensemble

Description

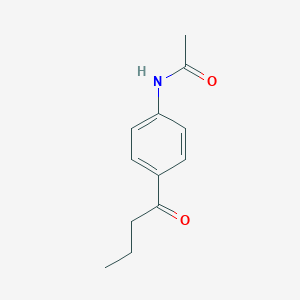

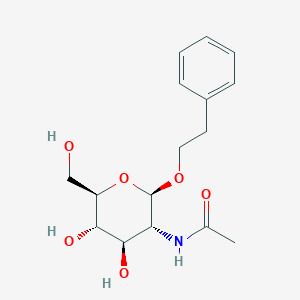

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester is a chemical intermediate used in the synthesis of other organic compounds . It serves as a versatile building block that can be used as an intermediate, reagent, and reaction component .

Molecular Structure Analysis

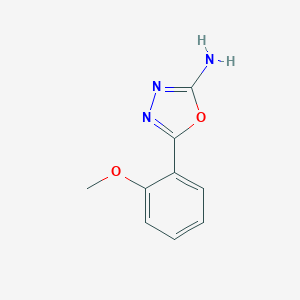

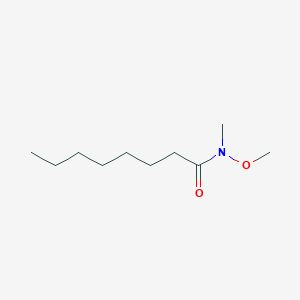

The molecular formula of this compound is C9H13F3O2 . Its InChI (International Chemical Identifier) is 1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 210.19 g/mol . Unfortunately, other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Chemical Transformations

The methyl ester of cyclohexanecarboxylic acid, in the presence of a Co-kieselguhr catalyst, undergoes transformations at temperatures of 350–450°, forming coke, benzene, toluene, cyclohexene, cyclohexane, and various gases (Éidus, Lebedev, & Korytina, 1971).

Biological Applications

Carboxylate esters derived from cyclohexanecarboxylic acid show significant biological activities, including antioxidant, enzyme inhibition, antibacterial, and anti-fungal properties (Danish et al., 2019).

Synthesis and Structural Analysis

The synthesis of fluorinated cyclic s-trans vinylogous acid and amide ester derivatives has been achieved, representing novel synthetically useful trifluoromethyl building blocks (Okoro et al., 2006). Trifluoromethylated 4,5-dihydroorotic acid analogues and their esters exhibit an interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group, which may stabilize certain molecular conformations (Sukach et al., 2015).

Stereochemical Control in Hydrogenation

The stereochemistry of hydrogenation of unsaturated cyclohexanecarboxylic acids and their esters reveals selective reductions and isomerisation of olefinic double bonds (Brown & Hall, 1985).

Applications in Liquid Crystals

Esters of cyclohexanecarboxylic acid have been studied for their liquid-crystal transition temperatures and their utility in electro-optic display device applications (Kelly, 1989).

Insect Pest Control

Certain esters of cyclohexanecarboxylic acid are being investigated as potential agents in insect pest control, with a focus on synthesizing various stereoisomers for effective application (Wimmer et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBPRMAOEHOALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)